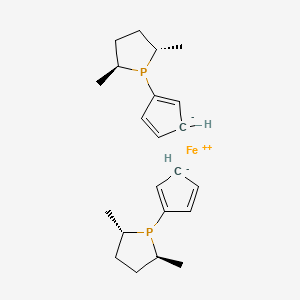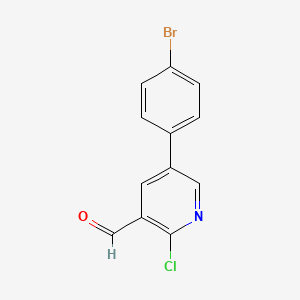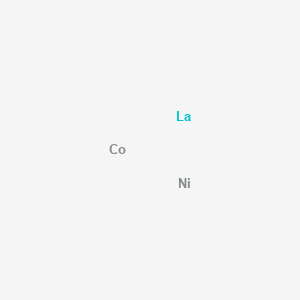![molecular formula C30H36Br2N2O4 B1512903 2,9-dibromo-6,13-dioctyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone CAS No. 926643-78-9](/img/structure/B1512903.png)
2,9-dibromo-6,13-dioctyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
Vue d'ensemble
Description
2,6-Dibromo-N,N’-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide is an organic compound with the molecular formula C30H36Br2N2O4. It is a solid at room temperature and appears as a white to light orange or yellow powder to crystal . This compound is known for its high purity, typically greater than 98.0% as determined by HPLC .
Méthodes De Préparation
The synthesis of 2,6-Dibromo-N,N’-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide involves the condensation reaction of naphthalene tetracarboxylic dianhydride with octylamine, followed by bromination . The reaction conditions typically require a solvent such as dichloromethane and a brominating agent like bromine or N-bromosuccinimide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2,6-Dibromo-N,N’-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form naphthalene tetracarboxylic acid derivatives or reduction to form naphthalene tetracarboxylic diimide derivatives.
Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form imides or esters.
Applications De Recherche Scientifique
2,6-Dibromo-N,N’-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide has several scientific research applications:
Organic Semiconductors: It is used as a building block for organic semiconductors due to its electron-accepting properties.
Photovoltaic Devices: The compound is utilized in the fabrication of organic photovoltaic devices, enhancing their efficiency.
Organic Light-Emitting Diodes (OLEDs): It is employed in OLEDs to improve their performance and stability.
Biological Studies: The compound is used in biological studies to investigate its interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-N,N’-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide involves its electron-accepting properties, which make it suitable for use in organic electronic devices. The compound interacts with electron-donating materials to form charge-transfer complexes, facilitating the transport of electrons . This interaction is crucial for its applications in organic semiconductors and photovoltaic devices .
Comparaison Avec Des Composés Similaires
2,6-Dibromo-N,N’-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide can be compared with similar compounds such as:
2,6-Dibromo-N,N’-bis(2-ethylhexyl)-1,84,5-naphthalenetetracarboxdiimide: This compound has similar electron-accepting properties but different alkyl chains, which can affect its solubility and electronic properties.
4,9-Dibromo-2,7-dioctyl-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: This compound has a similar core structure but different substituents, leading to variations in its electronic and optical properties.
Propriétés
IUPAC Name |
2,9-dibromo-6,13-dioctyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36Br2N2O4/c1-3-5-7-9-11-13-15-33-27(35)19-17-22(32)26-24-20(18-21(31)25(23(19)24)29(33)37)28(36)34(30(26)38)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLBFDNZMQEBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CCCCCCCC)Br)C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36Br2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,2-Dimethylpropanoic acid;methylbenzene;rhodium;tris[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B1512835.png)





